

# Application Notes and Protocols: Gp91ds-tat in Stroke Animal Models

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## Compound of Interest

Compound Name: Gp91 ds-tat

Cat. No.: B10830428

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

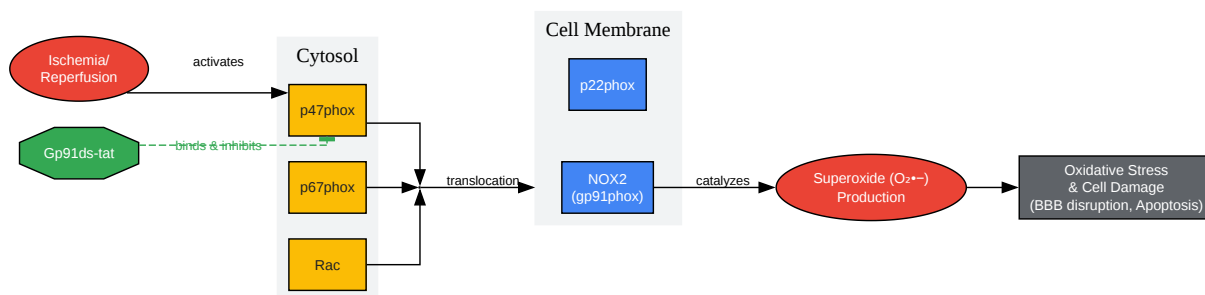
Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex pathophysiology. A critical component of the injury, particularly during the reperfusion phase, is a massive increase in oxidative stress.[1][2] The NADPH oxidase (NOX) enzyme family, specifically the NOX2 isoform (also known as gp91phox), has been identified as a primary source of reactive oxygen species (ROS) generation following cerebral ischemia.[3][4] Activation of NOX2 in various cells, including microglia, neurons, and endothelial cells, leads to the production of superoxide ( $O_2^{\bullet-}$ ), which contributes to blood-brain barrier (BBB) disruption, inflammation, and neuronal apoptosis.[1][3][5]

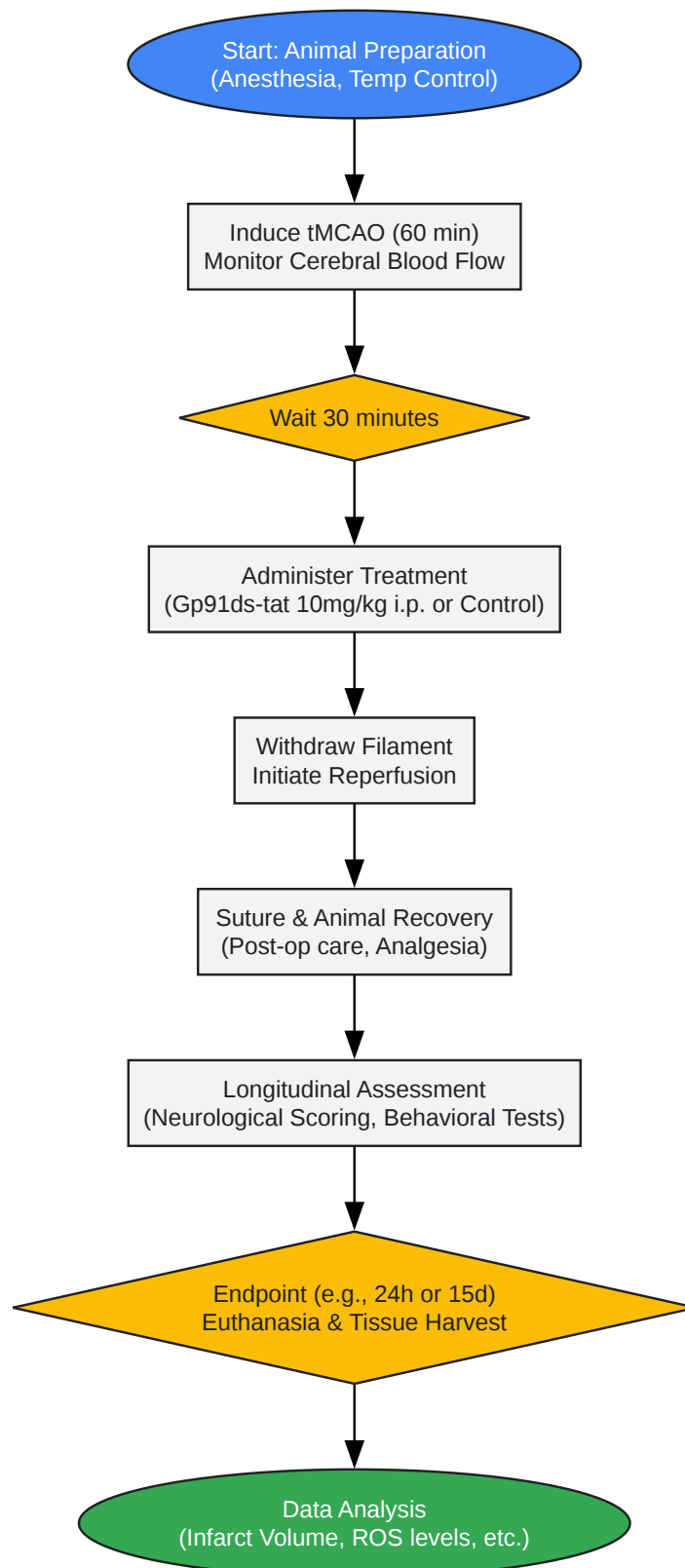
Gp91ds-tat is a highly selective, cell-permeable peptide inhibitor designed to target the NOX2 complex.[1][3] It consists of a nine-amino-acid sequence from the gp91phox subunit, which is crucial for its interaction with the cytosolic subunit p47phox, linked to an HIV-tat peptide that facilitates its entry into cells.[3][6][7] By preventing the assembly of the functional NOX2 enzyme complex, Gp91ds-tat effectively reduces ROS production, offering a targeted therapeutic strategy to mitigate ischemic brain injury.[3]

## Mechanism of Action

Under ischemic and reperfusion conditions, the NOX2 enzyme complex is assembled and activated. The catalytic subunit, NOX2 (gp91phox), associates with p22phox in the membrane. Upon stimulation, cytosolic regulatory subunits, including p47phox, p67phox, and Rac GTPase, translocate to the membrane and bind to the gp91phox-p22phox heterodimer to form the active enzyme.[4] This complex then transfers an electron from NADPH to molecular oxygen to produce superoxide.

Gp91ds-tat acts as a competitive inhibitor. Its gp91ds sequence mimics the binding site on NOX2 for p47phox.[3] By binding to p47phox, it prevents this crucial regulatory subunit from docking with NOX2, thereby inhibiting the assembly and activation of the entire complex.[3] This targeted inhibition reduces the burst of superoxide production that leads to downstream cellular damage.[3]





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